1-[4-(3-Oxobutyl)phenyl]butan-1-one
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Overview
Description
1-[4-(3-Oxobutyl)phenyl]butan-1-one is an organic compound with the molecular formula C14H18O2. It is a derivative of phenylpropanoid and is structurally related to raspberry ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Oxobutyl)phenyl]butan-1-one typically involves the reaction of 4-phenylbutan-2-one with an appropriate reagent to introduce the oxobutyl group. One common method is the Friedel-Crafts acylation reaction, where 4-phenylbutan-2-one reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Oxobutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(3-Oxobutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Oxobutyl)phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one): Structurally similar with a hydroxyl group instead of an oxobutyl group.
Cuelure (4-(3-Oxobutyl)phenyl acetate): An acetate derivative used as a lure for fruit flies.
Uniqueness
1-[4-(3-Oxobutyl)phenyl]butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
59377-11-6 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[4-(3-oxobutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-14(16)13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
YRHRRPITRSENGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
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